molecular formula C15H15FN4O B2419807 N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide CAS No. 1797618-67-7

N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide

Cat. No. B2419807
CAS RN: 1797618-67-7
M. Wt: 286.31
InChI Key: TZLBUOPXSGVOGA-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide, also known as CFM-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic uses. This compound belongs to the class of pyrazole carboxamides and has been studied extensively for its pharmacological properties.

Mechanism of Action

N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide exerts its pharmacological effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins, a group of lipid compounds that mediate inflammation and pain. This compound binds to the active site of COX-2 and prevents the conversion of arachidonic acid to prostaglandins. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the process of programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide is its ability to inhibit the activity of COX-2 selectively, without affecting the activity of COX-1, an enzyme that plays a crucial role in maintaining the integrity of the gastrointestinal tract. This makes this compound a potential candidate for the treatment of inflammatory conditions such as arthritis and neuropathic pain, without the adverse side effects associated with non-selective COX inhibitors. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide. One possible direction is to investigate its potential as a therapeutic agent for the treatment of cancer. This compound has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its efficacy in vivo. Another potential direction is to investigate the use of this compound in combination with other drugs for the treatment of inflammatory conditions. Finally, further studies are needed to optimize the synthesis of this compound and to develop more efficient methods of administration.

Synthesis Methods

The synthesis of N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide involves the reaction of 4-fluoroacetophenone with ethyl cyanoacetate, followed by the addition of hydrazine hydrate and acetic acid. The resulting product is then treated with isobutyl chloroformate to obtain this compound. This method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide has been studied for its potential therapeutic uses in various scientific research applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has been tested in vitro and in vivo models for its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-(2-cyanopropan-2-yl)-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O/c1-10-8-13(14(21)18-15(2,3)9-17)19-20(10)12-6-4-11(16)5-7-12/h4-8H,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLBUOPXSGVOGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)F)C(=O)NC(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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